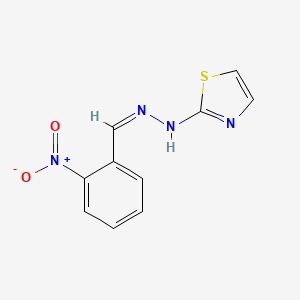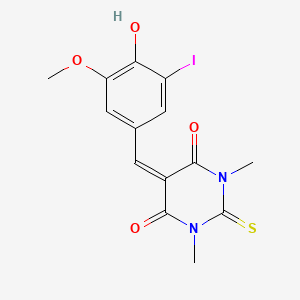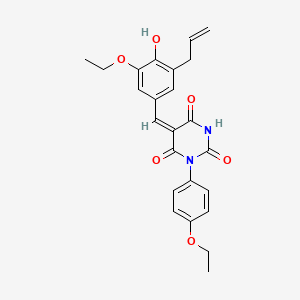![molecular formula C23H19ClFNO3 B5908536 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide](/img/structure/B5908536.png)
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as LFM-A13 and is a selective inhibitor of the protein tyrosine phosphatase SHP-1.
Mecanismo De Acción
The mechanism of action of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide involves the inhibition of SHP-1 activity. SHP-1 is a negative regulator of various cell signaling pathways, including the JAK/STAT pathway, which plays a crucial role in regulating immune responses. Inhibition of SHP-1 activity by LFM-A13 results in the activation of the JAK/STAT pathway, leading to increased immune responses.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide have been extensively studied. This compound has been shown to increase immune responses by activating the JAK/STAT pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In addition, LFM-A13 has been studied for its potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide has several advantages for lab experiments. It is a selective inhibitor of SHP-1, making it a useful tool for studying SHP-1 signaling pathways. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is that it may have off-target effects, which could affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide. One area of research is the development of more selective inhibitors of SHP-1 that do not have off-target effects. Another area of research is the exploration of the potential therapeutic applications of this compound in cancer, autoimmune diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of LFM-A13 and its effects on various cell signaling pathways.
Métodos De Síntesis
The synthesis of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide involves the reaction of 4-chlorobenzyl alcohol with 3-methoxy-4-hydroxybenzaldehyde in the presence of sodium hydroxide. The resulting product is then reacted with 4-fluoroaniline and acryloyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to inhibit the activity of SHP-1, which is a protein tyrosine phosphatase that plays a crucial role in regulating cell signaling pathways. This compound has been studied for its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders.
Propiedades
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFNO3/c1-28-22-14-16(5-13-23(27)26-20-10-8-19(25)9-11-20)4-12-21(22)29-15-17-2-6-18(24)7-3-17/h2-14H,15H2,1H3,(H,26,27)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXQVILZDGHEPR-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide](/img/structure/B5908457.png)
![N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5908465.png)

![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-[(4-methoxybenzyl)thio]acetohydrazide](/img/structure/B5908480.png)
![N'-[1-(3-methoxyphenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5908487.png)
![N-(4-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5908503.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B5908512.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide](/img/structure/B5908532.png)


![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5908552.png)
![ethyl {2-[2-(3-pyridinylmethylene)hydrazino]-1,3-thiazol-4-yl}acetate](/img/structure/B5908559.png)
![benzyl N-[2-(benzoylamino)-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acryloyl]-beta-alaninate](/img/structure/B5908562.png)